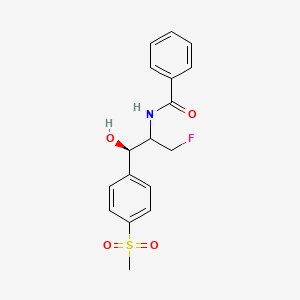

N-Benzoyl Florfenicol Amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzoyl Florfenicol Amine is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated synthetic analog of thiamphenicol and is effective against a wide range of Gram-positive and Gram-negative bacterial strains

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl Florfenicol Amine typically involves the benzoylation of florfenicol amine. This process can be achieved through the reaction of florfenicol amine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzoyl Florfenicol Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: This compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with hydroxyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-Benzoyl Florfenicol Amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial properties and interactions with biological systems.

Medicine: Investigated for its potential use in developing new antibiotics or enhancing the efficacy of existing ones.

Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry

Wirkmechanismus

The mechanism of action of N-Benzoyl Florfenicol Amine is similar to that of florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The compound’s benzoyl group may enhance its binding affinity and stability, contributing to its antibacterial efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Florfenicol: The parent compound, widely used in veterinary medicine.

Thiamphenicol: A non-fluorinated analog of florfenicol with similar antibacterial properties.

Chloramphenicol: Another related compound with a broader spectrum of activity but associated with more severe side effects

Uniqueness

N-Benzoyl Florfenicol Amine stands out due to its enhanced chemical stability and potential for improved antibacterial activity. The presence of the benzoyl group may confer additional benefits such as increased lipophilicity and better pharmacokinetic properties compared to its parent compound, florfenicol .

Biologische Aktivität

N-Benzoyl Florfenicol Amine (NBFA) is a derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. This article explores the biological activity of NBFA, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of Florfenicol and Its Derivatives

Florfenicol is a synthetic antibiotic belonging to the amphenicols class, primarily used to treat bacterial infections in livestock. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide bond formation. The metabolism of florfenicol in animals leads to the formation of florfenicol amine (FFA), which is a significant metabolite and marker residue in food-producing animals .

The primary mechanism of action for florfenicol and its derivatives, including NBFA, involves:

- Inhibition of Protein Synthesis : By binding to the ribosome, NBFA disrupts the translation process in bacteria.

- Broad-Spectrum Activity : NBFA exhibits activity against both Gram-positive and Gram-negative bacteria, as well as mycoplasma .

Efficacy Against Pathogens

Research indicates that NBFA maintains strong antibacterial properties similar to those of florfenicol. Its effectiveness has been documented against several pathogens:

- Gram-negative Bacteria : Effective against Escherichia coli and Klebsiella pneumoniae.

- Gram-positive Bacteria : Maintains activity against Staphylococcus aureus and Streptococcus uberis.

- Mycoplasma : Demonstrates efficacy against mycoplasmal infections prevalent in livestock .

Data Tables

The following table summarizes the antibacterial activity of this compound against various pathogens:

| Pathogen | Sensitivity | Reference |

|---|---|---|

| Escherichia coli | Sensitive | |

| Klebsiella pneumoniae | Sensitive | |

| Staphylococcus aureus | Sensitive | |

| Streptococcus uberis | Sensitive | |

| Mycoplasma spp. | Sensitive |

Case Study 1: Efficacy in Cattle

A study conducted on cattle demonstrated that florfenicol, and by extension its derivative NBFA, effectively reduced clinical signs of bovine respiratory disease (BRD). The study highlighted that treatment with florfenicol resulted in a significant decrease in fever and respiratory distress within 24 hours post-administration. The pharmacokinetics indicated that florfenicol could cross the blood-brain barrier, achieving therapeutic levels necessary for treating systemic infections .

Case Study 2: Comparative Effectiveness

In comparative studies involving multiple antibiotic treatments for BRD, formulations containing florfenicol showed superior efficacy over traditional therapies. In trials where NBFA was administered alongside flunixin meglumine (an NSAID), the combination therapy led to enhanced recovery rates compared to control groups receiving either treatment alone .

Research Findings

Recent research has focused on the synthesis and evaluation of N-benzoyl derivatives for their biological activities. Notably:

- Insecticidal Activity : Some derivatives have shown promising insecticidal properties against agricultural pests like Plutella xylostella, indicating potential applications beyond veterinary medicine .

- Cancer Research : Certain benzoyl derivatives exhibit anticancer activity against various human cancer cell lines, suggesting that modifications to the benzoyl structure can yield compounds with diverse biological activities .

Eigenschaften

IUPAC Name |

N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIXUSIKJZXBP-OEMAIJDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.